
The Role of BAY-958 in Transcriptional
Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BAY-958

Cat. No.: B605961 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
BAY-958 is a potent and highly selective small molecule inhibitor of the Positive Transcription

Elongation Factor b (P-TEFb), a complex composed of Cyclin-Dependent Kinase 9 (CDK9) and

a cyclin partner (T1, T2, or K). By targeting the ATP-binding pocket of CDK9, BAY-958
effectively abrogates the kinase activity of P-TEFb, a critical regulator of transcriptional

elongation. This inhibition leads to a global downregulation of transcription, particularly affecting

genes with short-lived mRNA transcripts, including many oncogenes and anti-apoptotic

proteins. This technical guide provides a comprehensive overview of the mechanism of action

of BAY-958, supported by quantitative data, detailed experimental methodologies, and visual

representations of the relevant biological pathways and workflows.

Introduction to BAY-958 and Transcriptional
Regulation
Transcriptional dysregulation is a hallmark of many diseases, including cancer. The transition of

RNA Polymerase II (Pol II) from promoter-proximal pausing to productive elongation is a key

control point in gene expression. This process is orchestrated by the P-TEFb complex. Upon

recruitment to gene promoters, P-TEFb phosphorylates the C-terminal domain (CTD) of Pol II

at Serine 2, as well as negative elongation factors such as DSIF and NELF. This cascade of
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phosphorylation events releases Pol II from its paused state, allowing for rapid and efficient

transcript elongation.

BAY-958 was developed as a potent and selective inhibitor of CDK9, the catalytic subunit of P-

TEFb.[1][2] Its high selectivity, even within the CDK family, makes it a valuable tool for studying

the specific roles of CDK9 in transcriptional regulation and as a lead compound for the

development of therapeutic agents.[1] Indeed, optimization of BAY-958 led to the development

of Atuveciclib (BAY 1143572), a clinical candidate for the treatment of cancer.[1]

Mechanism of Action of BAY-958
The primary mechanism of action of BAY-958 is the competitive inhibition of the ATP-binding

site of CDK9.[1] By occupying this pocket, BAY-958 prevents the transfer of a phosphate group

from ATP to CDK9's substrates. This leads to a series of downstream effects that collectively

suppress transcriptional elongation.

Inhibition of P-TEFb Kinase Activity
The direct consequence of BAY-958 binding to CDK9 is the inhibition of P-TEFb's kinase

activity. This prevents the phosphorylation of key substrates involved in transcriptional

elongation.

Downstream Effects on Transcriptional Machinery
RNA Polymerase II: Inhibition of CDK9 by BAY-958 prevents the phosphorylation of the Pol II

CTD at Serine 2. This phosphorylation is essential for the recruitment of elongation and RNA

processing factors, and its absence leads to the stalling of Pol II at the promoter-proximal

region.

Negative Elongation Factors: P-TEFb also phosphorylates and inactivates negative

elongation factors like DSIF (DRB-Sensitivity Inducing Factor) and NELF (Negative

Elongation Factor), which are responsible for maintaining the paused state of Pol II. BAY-
958-mediated inhibition of CDK9 prevents the inactivation of these factors, further

contributing to transcriptional pausing.

The net result of these actions is a global decrease in the output of mature mRNA transcripts,

with a particularly pronounced effect on genes that are highly dependent on continuous
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transcriptional activity, such as oncogenes like MYC and anti-apoptotic proteins like MCL1.

Quantitative Data
The following tables summarize the in vitro and in vivo activity of BAY-958 and its optimized

successor, Atuveciclib.

Compound Target IC50 (nM)
Selectivity vs.
CDK2

Reference

BAY-958 CDK9/CycT1 11 98-fold [1]

Atuveciclib (BAY

1143572)
CDK9/CycT1 13 >100-fold [1]

Table 1: In Vitro Kinase Inhibitory Activity. IC50 values represent the concentration of the

compound required to inhibit 50% of the kinase activity.

Compound Cell Line IC50 (nM) Cancer Type Reference

BAY-958 HeLa 1000 Cervical Cancer [1]

BAY-958 MOLM-13 280
Acute Myeloid

Leukemia
[1]

Atuveciclib (BAY

1143572)
HeLa 920 Cervical Cancer [1]

Atuveciclib (BAY

1143572)
MOLM-13 310

Acute Myeloid

Leukemia
[1]

Table 2: In Vitro Antiproliferative Activity. IC50 values represent the concentration of the

compound required to inhibit 50% of cell proliferation.

Compound
Xenograft
Model

Dosing
Tumor Growth
Inhibition

Reference

BAY-958

hydrochloride

MOLM-13

(mouse)

30-40 mg/kg,

daily, oral
Marked inhibition [1]
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Table 3: In Vivo Antitumor Efficacy.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the transcriptional regulation pathway targeted by BAY-958
and a typical workflow for evaluating such an inhibitor.
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Caption: Signaling pathway of P-TEFb-mediated transcriptional elongation and its inhibition by

BAY-958.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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